

An In-Depth Technical Guide to Bromoacetamido-PEG2-Azide for Bioconjugation

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Compound of Interest

Compound Name: **Bromoacetamido-PEG2-AZD**

Cat. No.: **B13713421**

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Introduction to Bromoacetamido-PEG2-Azide

Bromoacetamido-PEG2-Azide is a heterobifunctional crosslinking reagent integral to the field of bioconjugation. This molecule is meticulously designed with three key components: a bromoacetamido group, a short polyethylene glycol (PEG) spacer, and a terminal azide group. This strategic architecture allows for the sequential and specific conjugation of two different molecules.

The primary utility of Bromoacetamido-PEG2-Azide lies in its role as a linker, particularly in the construction of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The bromoacetamido moiety serves as a reactive handle for covalent attachment to thiol-containing molecules, most notably cysteine residues within proteins and peptides. The short, hydrophilic PEG2 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can be crucial for biological applications. Finally, the azide group provides a bioorthogonal reactive site for the attachment of a second molecule of interest via "click chemistry."

Chemical Properties and Structure

The structural characteristics of Bromoacetamido-PEG2-Azide are fundamental to its function in bioconjugation.

Property	Value
Molecular Formula	C8H15BrN4O3
Molecular Weight	295.14 g/mol
Appearance	Varies (typically a solid or oil)
Solubility	Soluble in DMSO, DMF, and other organic solvents. The PEG spacer imparts some aqueous solubility.
Storage	Recommended storage at -20°C to maintain stability.

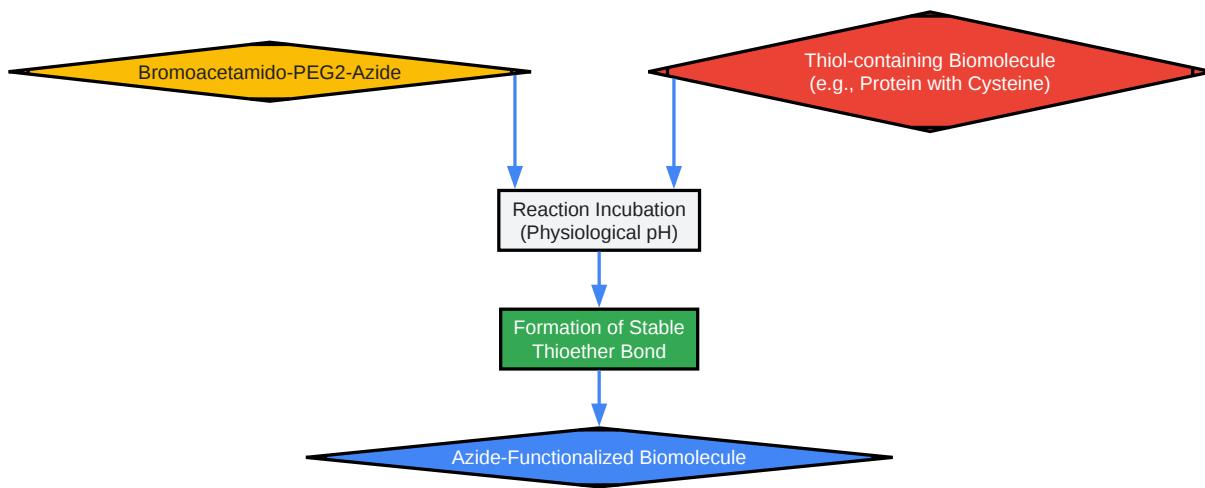
Mechanism of Action in Bioconjugation

The utility of Bromoacetamido-PEG2-Azide stems from its two distinct reactive functionalities, which allow for a two-step conjugation process.

Thiol-Reactive Conjugation via Bromoacetamide

The bromoacetamido group is an alpha-haloacetamide that readily reacts with nucleophiles, particularly the thiol group of cysteine residues in proteins and peptides. This reaction proceeds via an SN2 nucleophilic substitution mechanism, where the sulfur atom of the thiol attacks the carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of a stable thioether bond. This covalent linkage is generally stable under physiological conditions.

Logical Workflow for Thiol-Reactive Conjugation



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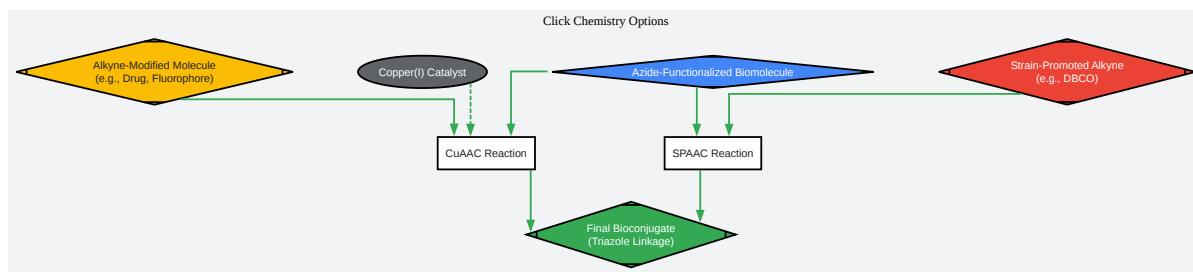
Caption: Workflow for the initial thiol-reactive conjugation step.

Bioorthogonal Ligation via Azide "Click" Chemistry

Following the initial conjugation to a thiol-containing biomolecule, the resulting azide-functionalized intermediate can be further modified using click chemistry. The azide group is bioorthogonal, meaning it does not react with naturally occurring functional groups in biological systems. It specifically reacts with an alkyne-functionalized molecule in one of two primary ways:

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to form a stable triazole linkage between the azide and a terminal alkyne.
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO or BCN) which reacts readily with the azide without the need for a catalyst. This is often preferred for applications in living systems where copper toxicity is a concern.

Signaling Pathway for Click Chemistry Conjugation

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com